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Compound of Interest

Compound Name:

4-

((Dimethylamino)methyl)phenylbor

onic acid

Cat. No.: B1322475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-((Dimethylamino)methyl)phenylboronic acid (CAS No. 70799-12-1) is a bifunctional

organic compound of interest in medicinal chemistry and organic synthesis. Its structure

incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling

reactions, and a dimethylaminomethyl group, which can influence solubility, biological activity,

and serve as a handle for further functionalization. This document provides a technical

overview of its synthesis, characterization, and key applications, tailored for professionals in

research and drug development.

Physicochemical Properties
The key physicochemical properties of 4-((Dimethylamino)methyl)phenylboronic acid are

summarized below. It is important to note that while some identifiers are experimentally

confirmed, many physical properties are computationally predicted due to a lack of

comprehensive published experimental data.
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Property Value Source

IUPAC Name

[4-

[(Dimethylamino)methyl]phenyl

]boronic acid

Computed[1]

CAS Number 70799-12-1 Experimental[1]

Molecular Formula C₉H₁₄BNO₂ Experimental[1]

Molecular Weight 179.03 g/mol Computed[1]

Canonical SMILES
CN(C)CC1=CC=C(C=C1)B(O)

O
Computed[1]

InChI Key
LRWRYAVXFZBFRJ-

UHFFFAOYSA-N
Computed[1]

XLogP3 0.8 Computed[1]

Hydrogen Bond Donors 2 Computed[1]

Hydrogen Bond Acceptors 3 Computed[1]

Rotatable Bond Count 3 Computed[1]

Exact Mass 179.1117589 Da Computed[1]

Topological Polar Surface Area 46.6 Å² Computed[1]

Heavy Atom Count 13 Computed[1]

Synthesis Protocol
A specific, peer-reviewed synthesis protocol for 4-((Dimethylamino)methyl)phenylboronic
acid is not readily available in the chemical literature. Therefore, a plausible and robust two-

step synthetic route is proposed below, based on well-established chemical transformations.

This involves the benzylic bromination of a suitable precursor followed by conversion of the

resulting benzyl bromide to the boronic acid via an organometallic intermediate.

Fig. 1: Proposed two-step synthesis of the target compound.

Experimental Protocols
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Disclaimer: The following protocols are generalized procedures and have not been optimized

for this specific substrate. Appropriate safety precautions, including conducting reactions under

an inert atmosphere, are essential.

Step 1: Synthesis of 4-(Bromomethyl)-N,N-dimethylaniline
(Precursor)
This procedure is based on the radical-initiated benzylic bromination of activated toluene

derivatives.[2][3]

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux

condenser, a magnetic stir bar, and a nitrogen inlet, add 4-methyl-N,N-dimethylaniline (1.0

eq) and carbon tetrachloride (CCl₄) to make a 0.5 M solution.

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-

azobis(2-methylpropionitrile) (AIBN, ~0.05 eq).

Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

The reaction is typically complete within 3-8 hours.

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with

a small amount of cold CCl₄.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 4-

(bromomethyl)-N,N-dimethylaniline, can be purified by flash column chromatography on

silica gel or by recrystallization.

Step 2: Synthesis of 4-((Dimethylamino)methyl)phenylboronic
acid
This protocol adapts a general method for converting benzyl halides to boronic acids via a

Grignard reagent.[4][5][6]

Grignard Reagent Formation:
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Place magnesium turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen

atmosphere.

Add a small crystal of iodine to activate the magnesium surface.

Dissolve the 4-(bromomethyl)-N,N-dimethylaniline (1.0 eq) from Step 1 in anhydrous

tetrahydrofuran (THF).

Add a small portion of the bromide solution to the magnesium. Once the Grignard reaction

initiates (indicated by heat evolution and disappearance of the iodine color), add the

remaining bromide solution dropwise, maintaining a gentle reflux.

After the addition is complete, continue stirring at room temperature for 1-2 hours to

ensure complete formation of the Grignard reagent.

Borylation:

Cool the freshly prepared Grignard reagent to approximately -78 °C using a dry

ice/acetone bath.

In a separate flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF.

Add the triisopropyl borate solution dropwise to the cold Grignard reagent, ensuring the

internal temperature does not rise significantly.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis and Purification:

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous

solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic (~pH 2-3).

Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

The crude 4-((Dimethylamino)methyl)phenylboronic acid can be purified by

recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).

Characterization Data
Comprehensive experimental characterization data for this specific molecule is sparse in public

literature. The table below provides expected analytical signatures based on its structure.

Researchers should obtain experimental data on synthesized material to confirm identity and

purity.

Technique Expected Data

¹H NMR

Expected signals: Aromatic protons (2 doublets,

~7.2-7.8 ppm), benzylic methylene protons (-

CH₂-, singlet, ~3.5-4.0 ppm), N-methyl protons

(-N(CH₃)₂, singlet, ~2.2-2.5 ppm), boronic acid

protons (-B(OH)₂, broad singlet, variable

chemical shift).

¹³C NMR

Expected signals: Aromatic carbons (~125-145

ppm), benzylic carbon (-CH₂-, ~60-65 ppm), N-

methyl carbons (-N(CH₃)₂, ~40-45 ppm). The

carbon attached to boron may be broad or

unobserved.

Mass Spectrometry (ESI+) Expected [M+H]⁺ = 180.1189

Melting Point Not reported in the literature.

Appearance Expected to be a white to off-white solid.

Applications in Drug Development and Research
As a member of the arylboronic acid family, this compound is a valuable building block in

organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction.
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Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds

between an organoboron compound and an organohalide, catalyzed by a palladium(0)

complex. This reaction is widely used in the pharmaceutical industry to construct the complex

biaryl structures found in many drug molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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